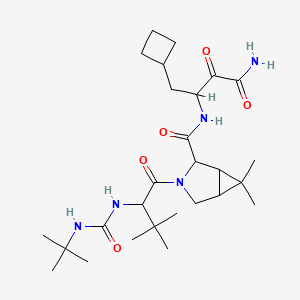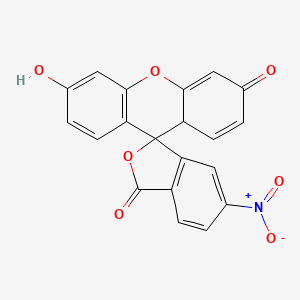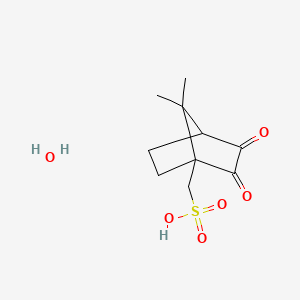
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide is a chemical compound with the molecular formula C14F14N2O and a molecular weight of 478.1402 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms and a diazene group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide involves several steps. One common method includes the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline with nitrosyl chloride to form the corresponding diazonium salt. This intermediate is then reacted with a suitable oxidizing agent to yield the desired diazene compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism by which Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorine atoms can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide can be compared with other similar compounds, such as:
Diazene, bis(2,3,5,6-tetrafluorophenyl)-, 1-oxide: This compound lacks the trifluoromethyl groups, making it less fluorinated and potentially less reactive.
Diazene, bis(2,3,5,6-tetrafluoro-4-methylphenyl)-, 1-oxide: The presence of methyl groups instead of trifluoromethyl groups alters its chemical properties and reactivity.
The uniqueness of this compound lies in its high fluorine content and the presence of trifluoromethyl groups, which enhance its stability and reactivity in various chemical and biological contexts .
Propiedades
Número CAS |
98583-25-6 |
|---|---|
Fórmula molecular |
C14F14N2O |
Peso molecular |
478.14 g/mol |
Nombre IUPAC |
oxido-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]iminoazanium |
InChI |
InChI=1S/C14F14N2O/c15-3-1(13(23,24)25)4(16)8(20)11(7(3)19)29-30(31)12-9(21)5(17)2(14(26,27)28)6(18)10(12)22 |
Clave InChI |
DJNCOHXHFUSMEL-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)N=[N+](C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)[O-])F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


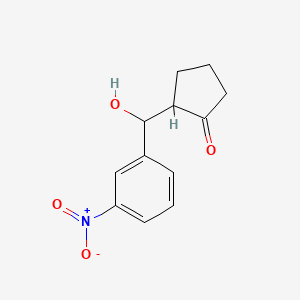
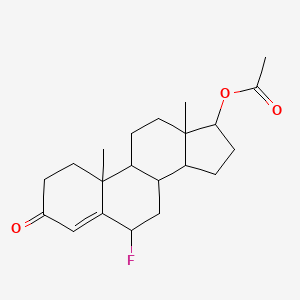
![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)
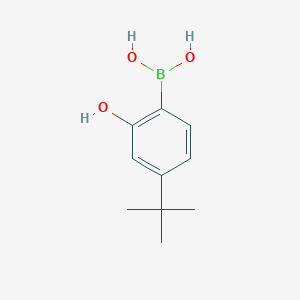
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)

![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)


![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
